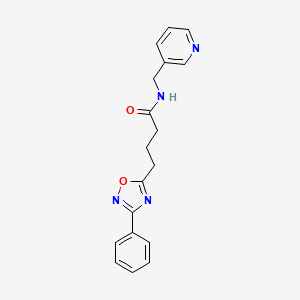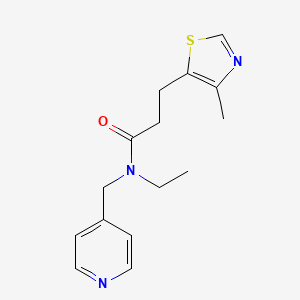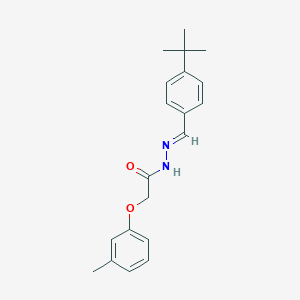
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the transformation of butanoic acid or its analogs through a series of reactions including esterification, hydrazide formation, and cyclization to form the 1,3,4-oxadiazole ring. For instance, a study by Nazir et al. (2018) described the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides through sequential transformations, highlighting the versatility and complexity of oxadiazole synthesis (Nazir et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of oxadiazole derivatives reveals their planar configurations, as evidenced by density function theory (DFT) calculations. The planarity and the presence of the oxadiazole ring contribute to the compounds' absorption and fluorescence properties, indicating potential applications in materials science (Yan-qing Ge et al., 2011).
Chemical Reactions and Properties
Oxadiazole compounds participate in various chemical reactions, including nucleophilic substitution reactions, which are fundamental for the introduction of different substituents on the oxadiazole ring, thereby modifying the compound's chemical properties. These reactions are crucial for the diversification of oxadiazole-based compounds for different applications (Aziz‐ur‐Rehman et al., 2016).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility and stability, are influenced by the substituents on the oxadiazole ring. For example, the introduction of alkyl or aryl groups can improve solubility in organic solvents, which is essential for their application in organic electronics and as pharmaceutical agents (Changsheng Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)butanamide and related compounds, such as reactivity and potential biological activity, are a focus of research. Studies on oxadiazole derivatives have demonstrated their potential as urease inhibitors, anticancer agents, and antimicrobial compounds, showcasing the broad spectrum of biological activities that can be achieved by manipulating the chemical structure of these compounds (Nazir et al., 2018).
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
1,3,4-Oxadiazoles, including derivatives similar to 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)butanamide, have been extensively researched for their potential in heterocyclic synthesis and biological applications. These compounds have shown promising results as urease inhibitors, indicating their potential in therapeutic drug design (Nazir et al., 2018). Additionally, the synthesis and characterization of similar oxadiazole derivatives have contributed to understanding their optical properties, which could be relevant in various scientific applications (Ge et al., 2011).
Acetyl- and Butyrylcholinesterase Inhibition
Research has also been conducted on 5-Aryl-1,3,4-oxadiazoles, related to the compound , for their inhibition of acetyl- and butyrylcholinesterase. These findings are significant in the context of treating diseases like dementia and myasthenia gravis (Pflégr et al., 2022).
Anticancer Properties
Furthermore, substituted 1,3,4-oxadiazoles have been studied for their potential as anticancer agents. This research has included the synthesis of novel compounds and evaluation of their efficacy against cancer cell lines, demonstrating the broader implications of these compounds in medicinal chemistry (Redda & Gangapuram, 2007).
Photoluminescent Properties
In addition, the photoluminescent properties of certain 1,3,4-oxadiazole-containing compounds have been investigated. This includes studies on novel dinuclear complexes, which have shown enhanced emission properties, suggesting potential applications in materials science and optoelectronics (Zhen-jun, 2011).
Synthesis of Natural Product Analogs
1,3,4-Oxadiazoles have also been synthesized as analogs of natural products, with some showing significant antitumor activity. This research provides insights into the structural requirements for biological activity and potential therapeutic applications (Maftei et al., 2013).
Apoptosis Induction and Anticancer Activity
Moreover, 1,3,4-oxadiazoles have been identified as apoptosis inducers, with potential as anticancer agents. Studies have shown their effectiveness against various cancer cell lines, further underlining their significance in cancer research (Zhang et al., 2005).
Antimicrobial Properties
Additionally, some derivatives of 1,3,4-oxadiazoles have been evaluated for their antimicrobial properties, highlighting their potential in the development of new antimicrobial agents (Farag et al., 2009).
properties
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-16(20-13-14-6-5-11-19-12-14)9-4-10-17-21-18(22-24-17)15-7-2-1-3-8-15/h1-3,5-8,11-12H,4,9-10,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBBPIOWTIGNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)

![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)
![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)
![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)
![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)
![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)